molecular formula C9H5F3N2S B14025448 5-(2,4,6-Trifluorophenyl)thiazol-2-amine

5-(2,4,6-Trifluorophenyl)thiazol-2-amine

Cat. No.: B14025448
M. Wt: 230.21 g/mol
InChI Key: FWNAIQSTBCLCMI-UHFFFAOYSA-N
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Description

5-(2,4,6-Trifluorophenyl)thiazol-2-amine is a chemical compound with the molecular formula C9H5F3N2S and a molecular weight of 230.21 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of trifluorophenyl group at the 5-position of the thiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-Trifluorophenyl)thiazol-2-amine typically involves the reaction of 2,4,6-trifluoroaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a suitable catalyst and solvent . The reaction conditions often involve heating the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-Trifluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or the trifluorophenyl group .

Scientific Research Applications

5-(2,4,6-Trifluorophenyl)thiazol-2-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(2,4,6-Trifluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4,6-Trifluorophenyl)thiazol-2-amine is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H5F3N2S

Molecular Weight

230.21 g/mol

IUPAC Name

5-(2,4,6-trifluorophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H5F3N2S/c10-4-1-5(11)8(6(12)2-4)7-3-14-9(13)15-7/h1-3H,(H2,13,14)

InChI Key

FWNAIQSTBCLCMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C2=CN=C(S2)N)F)F

Origin of Product

United States

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